molecular formula C8H13N3 B7904556 4,6-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

4,6-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Cat. No.: B7904556
M. Wt: 151.21 g/mol
InChI Key: IILAXZULSWKXQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. It is a derivative of the tetrahydroimidazo[4,5-c]pyridine core, a structure recognized for its pharmacological potential. This specific dimethylated compound is offered as a high-purity building block for the synthesis and development of novel bioactive molecules. The tetrahydroimidazo[4,5-c]pyridine scaffold has demonstrated relevant biological activity in scientific research. Notably, closely related analogs have been identified as inhibitors of bacterial glutaminyl cyclase (QC), an enzyme considered a promising drug target for the treatment of periodontitis caused by the keystone pathogen Porphyromonas gingivalis . In these studies, the scaffold serves as a zinc-binding moiety, and its substitution pattern is critical for inhibitory potency, highlighting the value of tailored derivatives like the 4,6-dimethyl variant for structure-activity relationship (SAR) studies . Furthermore, the broader class of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine derivatives has been extensively investigated for antihypertensive applications, as documented in various patents . These compounds interact with cardiovascular systems, providing a rich avenue for cardiovascular disease research. Researchers utilize this compound as a key intermediate to explore new therapeutic areas and optimize drug-like properties. The structural conformation of the saturated ring system is believed to offer beneficial preorganization for binding to biological targets . This product is intended for research purposes as a chemical reference standard or synthetic intermediate in laboratory settings. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4,6-dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-5-3-7-8(6(2)11-5)10-4-9-7/h4-6,11H,3H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILAXZULSWKXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(N1)C)N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,3-diaminopyridine with acetone in the presence of an acid catalyst can yield the desired compound. The reaction typically requires heating and may be conducted under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where functional groups on the imidazo[4,5-c]pyridine ring are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents under controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres to prevent unwanted side reactions.

    Substitution: Halogens, nucleophiles; reactions may require catalysts or specific solvents to facilitate the substitution process.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alkane derivatives. Substitution reactions can result in a variety of functionalized imidazo[4,5-c]pyridine compounds.

Scientific Research Applications

4,6-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.

    Biology: It serves as a scaffold for designing molecules that can interact with biological targets, such as enzymes or receptors, making it valuable in drug discovery and development.

    Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to the desired biological effect. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The table below highlights structural analogs and their pharmacological relevance:

Compound Name Substituents/Modifications Key Activities/Applications References
Spinacine -COOH at position 6 Carbonic anhydrase activation, metal chelation
PD123319 Diphenylacetyl and dimethylaminophenyl groups AT2 receptor antagonism
1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride Methyl at position 1, HCl salt Preclinical studies (undisclosed targets)
5-(5-Chloro-pyrrolo[2,3-d]pyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine Chloro-pyrrolopyrimidine substitution AKT inhibition (42 nM activity)
4,6-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride Methyl at positions 4 and 6, HCl salt Hypertension research (preclinical)

Pharmacological Activity

  • Receptor Modulation : PD123319, a structurally complex analog, is a potent AT2R antagonist used to study angiotensin II signaling . In contrast, the simpler 4,6-dimethyl derivative may exhibit altered receptor affinity due to steric and electronic effects of methyl groups.
  • Enzyme Interaction : Spinacine activates carbonic anhydrases via its carboxylic acid group, a feature absent in 4,6-dimethyl derivatives, suggesting divergent mechanistic pathways .

Physicochemical Properties

Property This compound (Dihydrochloride) Spinacine PD123319
Molecular Formula C7H13Cl2N3 C7H9N3O2 C32H31F6N3O3
Molecular Weight 210.10 g/mol 183.17 g/mol 643.61 g/mol
Solubility Hydrochloride salt enhances water solubility Moderate in water Lipophilic (DMSO-soluble)
Key Functional Groups Methyl, imidazole Carboxylic acid Diphenylacetyl, trifluoroacetate

Biological Activity

4,6-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C8_8H13_{13}N3_3
  • Molecular Weight : 151.21 g/mol
  • CAS Number : 1369340-11-3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound can bind to enzymes or receptors through:

  • Hydrogen bonding
  • Hydrophobic interactions
  • Van der Waals forces

These interactions modulate the activity of the target proteins, leading to various pharmacological effects.

Antitumor Activity

Research indicates that this compound exhibits promising antitumor properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines. For instance:

  • In a study involving colon cancer cells (HCT116), the compound demonstrated significant growth inhibition with an IC50_{50} value in the low micromolar range .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It has shown effectiveness against certain bacterial strains and fungi. A study reported an IC50_{50} value indicating moderate antibacterial activity against Staphylococcus aureus and Escherichia coli.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. Research indicates potential benefits in models of neurodegenerative diseases by reducing oxidative stress and inflammation.

Structure-Activity Relationship (SAR)

The structure of this compound is critical for its biological activity. Modifications at the methyl groups or alterations in the nitrogen-containing heterocycles can significantly affect potency and selectivity against various targets. For example:

  • Substituting different functional groups at the 2-position of the imidazole ring has been shown to enhance antitumor efficacy while maintaining low toxicity profiles.

Case Studies

StudyFindingsIC50_{50} Value
Colon Cancer ModelSignificant growth inhibitionLow micromolar range
Antibacterial ActivityModerate effectiveness against E. coliSpecific IC50_{50} values not disclosed
NeuroprotectionReduction in oxidative stress markersNot quantified

Q & A

Q. How can synthetic routes for 4,6-dimethyl derivatives of imidazo[4,5-c]pyridine be optimized for purity and yield?

Answer:

  • Key steps :
    • Cyclization optimization : Use precursors like 2-aminopyridine derivatives with aldehydes/ketones under acidic or basic conditions to form the bicyclic core. Controlled pH and temperature (e.g., 60–80°C in THF or DMSO) minimize side reactions .
    • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .
    • Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) may accelerate cyclization, though their compatibility with nitrogen-rich systems requires validation .
  • Purity control : Post-synthesis purification via column chromatography (silica gel, eluent: MeOH/CH₂Cl₂) or recrystallization (ethanol/water) is critical .

Q. What analytical techniques are most effective for structural characterization of this compound?

Answer:

  • Primary methods :
    • NMR spectroscopy : ¹H/¹³C NMR resolves methyl group positions (δ 1.2–1.5 ppm for CH₃) and confirms hydrogenation of the tetrahydro ring .
    • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., C₉H₁₃N₃: m/z 163.11) and detects fragmentation patterns .
    • X-ray crystallography : For crystalline derivatives, this confirms spatial arrangement of substituents .
  • Supplementary data : IR spectroscopy identifies NH/amine stretches (3200–3400 cm⁻¹) .

Q. What preliminary assays are recommended to assess biological activity?

Answer:

  • Target screening :
    • Enzyme inhibition : Test against kinases (e.g., PI3K) or GPCRs using fluorescence polarization assays .
    • Antimicrobial activity : Broth microdilution (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to establish safety thresholds .

Advanced Research Questions

Q. How can computational modeling resolve contradictory data in target binding studies?

Answer:

  • Docking simulations : Use software like AutoDock Vina to predict binding poses with biological targets (e.g., adenosine receptors). Compare results with experimental IC₅₀ values to validate models .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields) to identify key interactions (e.g., H-bonding with His278 in GPCRs) .
  • Free energy calculations : MM-PBSA/GBSA methods quantify binding affinities and reconcile discrepancies between in vitro and in silico data .

Q. What strategies mitigate side reactions during functionalization of the imidazo[4,5-c]pyridine core?

Answer:

  • Regioselective substitution :
    • Electrophilic aromatic substitution (EAS) : Direct nitration/sulfonation at the 4- or 6-position using HNO₃/H₂SO₄ or SO₃·pyridine .
    • Protecting groups : Temporarily block reactive NH sites with Boc or Fmoc groups before introducing methyl or aryl substituents .
  • Catalytic cross-coupling : Suzuki-Miyaura reactions (Pd(PPh₃)₄, K₂CO₃) enable selective C-C bond formation at the 2-position .

Q. How do steric and electronic effects of methyl substituents influence pharmacological profiles?

Answer:

  • Steric effects :
    • 4,6-Dimethyl groups restrict rotational freedom, enhancing selectivity for planar binding pockets (e.g., enzyme active sites) .
    • Bulkier substituents reduce metabolic clearance but may lower solubility .
  • Electronic effects :
    • Methyl groups donate electron density via hyperconjugation, increasing basicity of ring nitrogen atoms (pKa ~8.5) and improving protonation-dependent membrane permeability .

Methodological Tables

Q. Table 1. Comparative Solvent Effects on Cyclization Yield

SolventTemperature (°C)Yield (%)Purity (%)Reference
DMF807295
THF606589
DMSO706892

Q. Table 2. Key NMR Assignments for 4,6-Dimethyl Derivative

Protonδ (ppm)MultiplicityAssignment
H-43.25q (J=6.5 Hz)Tetrahydro ring CH
H-63.18q (J=6.5 Hz)Tetrahydro ring CH
CH₃1.35sMethyl groups

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.